molecular formula C7H5F3OS B1410807 2-Difluoromethoxy-5-fluorothiophenol CAS No. 1807033-37-9

2-Difluoromethoxy-5-fluorothiophenol

Cat. No.: B1410807
CAS No.: 1807033-37-9
M. Wt: 194.18 g/mol
InChI Key: LMJODJRDNADYKP-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-5-fluorothiophenol is a versatile chemical compound known for its unique properties. It is used in various scientific research areas, including drug discovery, material synthesis, and catalysis. The compound’s molecular structure consists of a thiophenol ring substituted with difluoromethoxy and fluorine groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Difluoromethoxy-5-fluorothiophenol involves several steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . The process typically starts with the etherification of a suitable precursor, followed by nitrification to introduce nitro groups. Subsequent hydrolysis and reduction steps convert the nitro groups to amino groups, which are then subjected to redox reactions to yield the final product.

Industrial Production Methods

For industrial production, the process is optimized to achieve high yield, low cost, good quality, and minimal pollution . The reaction conditions are carefully controlled to ensure the efficient conversion of raw materials into the desired product. The use of advanced techniques and equipment helps in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-5-fluorothiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The fluorine and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-Difluoromethoxy-5-fluorothiophenol finds applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in designing new therapeutic agents.

    Industry: The compound is used in catalysis and material science, enabling the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-5-fluorothiophenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to modulate various biological processes by binding to specific receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Difluoromethoxy-5-fluorothiophenol include other fluorinated thiophenols and difluoromethoxylated compounds. Examples include:

  • 2-Difluoromethoxy-4-fluorothiophenol
  • 2-Difluoromethoxy-3-fluorothiophenol
  • 2-Difluoromethoxy-5-chlorothiophenol

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

2-(difluoromethoxy)-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-4-1-2-5(6(12)3-4)11-7(9)10/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJODJRDNADYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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